21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,2,3,4,5,15,16,17,18,19,22,24-dodecahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3R,4S,16S,17R,18R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

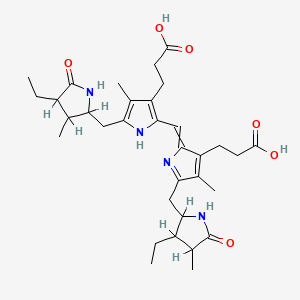

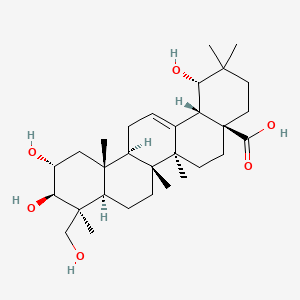

Stercobilin (hydrochloride) is a tetrapyrrolic bile pigment and an end-product of heme catabolism. It is responsible for the brown color of human feces and was originally isolated from feces in 1932 . Stercobilin (hydrochloride) and related compounds like urobilin can be used as markers for biochemical identification of fecal pollution levels in rivers .

Mechanism of Action

Target of Action

Stercobilin, a tetrapyrrolic bile pigment, is primarily responsible for the brown color of human feces . It is an end-product of heme catabolism . The primary targets of stercobilin are the macrophage cells . It has been shown that stercobilin induces proinflammatory activities, including TNF-α and IL-1β induction, in mouse macrophage RAW264 cells .

Mode of Action

Stercobilin interacts with its targets, the macrophages, and induces proinflammatory activities . This interaction results in the production of proinflammatory cytokines, including TNF-α and IL-1β . These cytokines play a crucial role in the immune response, particularly in inflammation and apoptosis.

Biochemical Pathways

Stercobilin is formed through the breakdown of the heme moiety of hemoglobin found in erythrocytes . Macrophages break down senescent erythrocytes and break the heme down into biliverdin, which rapidly reduces to free bilirubin . This bilirubin is further converted to colorless urobilinogen . Urobilinogen that remains in the colon can either be reduced to stercobilinogen and finally oxidized to stercobilin, or it can be directly reduced to stercobilin .

Pharmacokinetics

It is known that stercobilin is formed in the intestine and excreted in the feces . Recent studies have detected stercobilin in mice plasma for the first time, suggesting that stercobilin is potentially reabsorbed and circulated through the blood system .

Result of Action

The action of stercobilin results in the induction of proinflammatory activities in macrophages . This leads to the production of proinflammatory cytokines, which can contribute to low-level chronic inflammation in certain conditions . Stercobilin is also responsible for the brown color of human feces .

Action Environment

The action of stercobilin is influenced by the intestinal microflora . The intestinal bacteria produce some molecules, including stercobilin, that can trigger pathological signals . Changes in the intestinal microbiota can therefore influence the action, efficacy, and stability of stercobilin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Stercobilin (hydrochloride) is synthesized through the breakdown of the heme moiety of hemoglobin found in erythrocytes. Macrophages break down senescent erythrocytes and convert heme into biliverdin, which rapidly reduces to free bilirubin. Bilirubin binds tightly to plasma proteins (especially albumin) in the bloodstream and is transported to the liver, where it is conjugated with one or two glucuronic acid residues into bilirubin diglucuronide and secreted into the small intestine as bile. In the small intestine, some bilirubin glucuronide is converted back to bilirubin via bacterial enzymes in the terminal ileum. This bilirubin is further converted to colorless urobilinogen by the bacterial enzyme bilirubin reductase. Urobilinogen that remains in the colon can either be reduced to stercobilinogen and finally oxidized to stercobilin, or it can be directly reduced to stercobilin .

Industrial Production Methods

Industrial production of stercobilin (hydrochloride) is not commonly practiced due to its natural occurrence and the complexity of its synthetic pathway. it can be produced in vitro by incubating fecal homogenates via non-enzymatic and possibly enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions

Stercobilin (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and conjugation reactions.

Common Reagents and Conditions

Oxidation: Stercobilinogen is oxidized to stercobilin in the presence of oxygen.

Reduction: Bilirubin is reduced to urobilinogen by bacterial enzymes.

Conjugation: Bilirubin is conjugated with glucuronic acid residues in the liver.

Major Products

Oxidation: Stercobilin

Reduction: Urobilinogen

Conjugation: Bilirubin diglucuronide

Scientific Research Applications

Stercobilin (hydrochloride) has several scientific research applications:

Comparison with Similar Compounds

Stercobilin (hydrochloride) is similar to other bile pigments such as urobilin and biliverdin. it is unique in its role as the end-product of heme catabolism and its responsibility for the brown color of human feces .

Similar Compounds

Urobilin: Another bile pigment used as a marker for fecal pollution.

Biliverdin: An intermediate in the breakdown of heme to bilirubin.

Stercobilin (hydrochloride) stands out due to its specific role in the final stages of heme catabolism and its potential as a biomarker for various medical conditions .

Properties

CAS No. |

34217-90-8 |

|---|---|

Molecular Formula |

C33H46N4O6 |

Molecular Weight |

594.7 g/mol |

IUPAC Name |

3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[[(2S,3R,4R)-4-ethyl-3-methyl-5-oxopyrrolidin-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2S,3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H46N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15-16,19-21,26-27,34H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b29-15-/t16-,19-,20-,21-,26+,27+/m1/s1 |

InChI Key |

TYOWQSLRVAUSMI-MDPOYLMYSA-N |

SMILES |

CCC1C(C(=O)NC1CC2=NC(=CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)C(=C2C)CCC(=O)O)C |

Isomeric SMILES |

CC[C@@H]1[C@H](C(=O)N[C@H]1CC2=N/C(=C\C3=C(C(=C(N3)C[C@H]4[C@@H]([C@H](C(=O)N4)CC)C)C)CCC(=O)O)/C(=C2C)CCC(=O)O)C |

Canonical SMILES |

CCC1C(C(=O)NC1CC2=NC(=CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)C(=C2C)CCC(=O)O)C |

Key on ui other cas no. |

34217-90-8 |

Synonyms |

stercobilin stercobilin III alpha |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R,6R)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1217276.png)

![2-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6-dimethyl-5,7-dihydro-1H-indol-4-one](/img/structure/B1217283.png)